molecular formula C22H29N5O2 B2685601 1-(4-(5-Morpholinopyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one CAS No. 1797658-28-6

1-(4-(5-Morpholinopyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one

Cat. No.: B2685601
CAS No.: 1797658-28-6
M. Wt: 395.507
InChI Key: KEARCZZRHMGRQQ-UHFFFAOYSA-N
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Description

1-(4-(5-Morpholinopyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one is a complex organic compound that belongs to the class of pyridazinone derivatives. Pyridazinones are known for their broad spectrum of pharmacological activities, including antimicrobial, antitubercular, analgesic, anti-inflammatory, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-(4-(5-Morpholinopyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one involves multiple steps, starting with the preparation of the pyridazinone core. The synthetic route typically includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesizers and high-throughput screening techniques.

Chemical Reactions Analysis

1-(4-(5-Morpholinopyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-(5-Morpholinopyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-(5-Morpholinopyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in inflammation, pain, and microbial growth.

    Pathways: It modulates pathways such as the cyclooxygenase pathway, leading to reduced inflammation and pain.

Comparison with Similar Compounds

1-(4-(5-Morpholinopyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one can be compared with other pyridazinone derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts a unique pharmacological profile and potential for diverse applications.

Properties

IUPAC Name

1-[4-(5-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]-4-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O2/c28-22(8-4-7-19-5-2-1-3-6-19)27-11-9-26(10-12-27)21-17-20(18-23-24-21)25-13-15-29-16-14-25/h1-3,5-6,17-18H,4,7-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEARCZZRHMGRQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=CC(=C2)N3CCOCC3)C(=O)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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